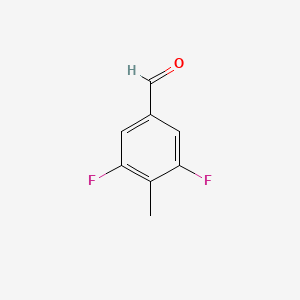

3,5-Difluoro-4-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTPLXSUIQZOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3,5-Difluoro-4-methylbenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3,5-Difluoro-4-methylbenzaldehyde, a fluorinated aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. While a dedicated CAS (Chemical Abstracts Service) number for this specific isomer is not prominently listed in major chemical databases, indicating its status as a potentially novel or less-common research chemical, this document outlines a robust synthetic pathway, predicted physicochemical properties, and prospective applications for researchers and drug development professionals.

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug design. The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Fluorinated benzaldehydes, in particular, serve as versatile intermediates for the synthesis of a wide array of bioactive compounds.

Proposed Synthesis of 3,5-Difluoro-4-methylbenzaldehyde

The synthesis of 3,5-Difluoro-4-methylbenzaldehyde can be approached through a multi-step pathway starting from commercially available materials. A plausible and efficient route involves the formylation of 2,6-difluorotoluene. This strategy is predicated on the activation of the aromatic ring by the fluorine atoms and the directing effect of the methyl group.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 3,5-Difluoro-4-methylbenzaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Difluoro-4-methylbenzyl bromide

-

Reaction Setup: To a solution of 2,6-difluorotoluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq.).

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to initiate the radical bromination. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with a small amount of cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 3,5-Difluoro-4-methylbenzyl bromide. This intermediate can often be used in the next step without further purification. If necessary, purify by vacuum distillation or column chromatography on silica gel.

Step 2: Oxidation to 3,5-Difluoro-4-methylbenzaldehyde (Kornblum Oxidation)

-

Reaction Setup: Dissolve the crude 3,5-Difluoro-4-methylbenzyl bromide (1.0 eq.) in dimethyl sulfoxide (DMSO). Add sodium bicarbonate (NaHCO₃, 2.0 eq.).

-

Reaction Conditions: Heat the mixture to 150 °C and stir vigorously. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a water-immiscible organic solvent like ethyl acetate.

-

Extraction and Washing: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3,5-Difluoro-4-methylbenzaldehyde.

Physicochemical and Spectroscopic Data

The following table summarizes the predicted physicochemical properties and expected spectroscopic data for 3,5-Difluoro-4-methylbenzaldehyde, based on its structure and data from analogous compounds.[2][3]

| Property | Predicted Value |

| Molecular Formula | C₈H₆F₂O |

| Molecular Weight | 156.13 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated 190-210 °C at atmospheric pressure |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, -CHO), 7.4-7.6 (m, 2H, Ar-H), 2.3 (t, J=2.0 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 189 (d, J=6.0 Hz, C=O), 163 (dd, J=250, 10 Hz, C-F), 135 (t, J=15 Hz, C-CHO), 115 (m, C-H), 110 (t, J=20 Hz, C-CH₃), 14 (q, J=4 Hz, -CH₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -110 to -115 (m) |

| IR (neat, cm⁻¹) | ~2850, 2750 (C-H stretch of aldehyde), ~1700 (C=O stretch), ~1600, 1480 (aromatic C=C stretch), ~1250 (C-F stretch) |

| Mass Spec (EI) | m/z (%) = 156 (M⁺), 155 (M⁺-H), 127 (M⁺-CHO), 99 (M⁺-CHO, -CO) |

Applications in Drug Discovery and Medicinal Chemistry

The aldehyde functional group of 3,5-Difluoro-4-methylbenzaldehyde provides a versatile handle for a variety of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications.[1]

Diagram of a Potential Application in Synthesis

Caption: Use of 3,5-Difluoro-4-methylbenzaldehyde in heterocyclic synthesis.

Key potential applications include:

-

Synthesis of Schiff Bases: The aldehyde can readily undergo condensation reactions with primary amines to form Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds and can also exhibit their own biological activities.

-

Reductive Amination: Following Schiff base formation, reduction can lead to the corresponding secondary amines, a common structural motif in many pharmaceuticals.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, enabling the synthesis of stilbene and cinnamic acid derivatives, which are classes of compounds with known biological activities.

-

Grignard and Organolithium Additions: Nucleophilic addition to the aldehyde provides access to secondary alcohols, which can be further functionalized.

The presence of the difluoro and methyl substituents on the aromatic ring is anticipated to confer desirable properties to the resulting molecules, such as increased metabolic stability and altered electronic properties that could enhance binding to biological targets.

Safety and Handling

As with all fluorinated organic compounds, 3,5-Difluoro-4-methylbenzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Many fluorinating agents and some fluorinated organic compounds can be toxic and persistent.[4] A thorough understanding of the specific hazards is crucial for safe laboratory practice.[4]

Conclusion

While 3,5-Difluoro-4-methylbenzaldehyde may not be a readily cataloged chemical, its synthesis is achievable through established organic chemistry methods. Its unique substitution pattern makes it a promising building block for the development of novel pharmaceuticals and advanced materials. This guide provides the foundational information for researchers to synthesize, characterize, and explore the potential of this valuable compound.

References

-

PubChem. 4-Fluorobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11). Available from: [Link]

-

PubChem. o-Fluorobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Fluorobenzaldehyde. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-methylbenzaldehyde

For Distribution: Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzaldehyde scaffold creates a molecule with unique electronic properties, influencing its reactivity and potential as a building block for novel pharmaceuticals and materials. This guide provides a comprehensive overview of the core physical properties of this compound. Recognizing the limited availability of direct experimental data in public literature, this document emphasizes the predictive analysis of its properties based on established chemical principles and offers detailed, field-proven experimental protocols for their empirical determination.

Introduction: The Significance of Fluorinated Benzaldehydes

Aromatic aldehydes are foundational pillars in organic synthesis, serving as versatile precursors for a vast array of more complex molecules. The incorporation of fluorine into these scaffolds has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

3,5-Difluoro-4-methylbenzaldehyde represents a nuanced structural motif. The fluorine atoms at the meta positions relative to the aldehyde significantly influence the electron density of the aromatic ring, while the ortho-methyl group provides steric and electronic contributions. This substitution pattern makes it a potentially valuable intermediate for creating targeted drug candidates. However, a thorough characterization of its physical properties is essential for its effective application in research and development, yet such data is not widely published. This guide aims to bridge that gap by providing a predictive framework and the practical methodologies required for its complete characterization.

Molecular Profile and Structural Identification

A precise understanding of a molecule's identity is the first step in any scientific investigation. The fundamental identifiers for 3,5-Difluoro-4-methylbenzaldehyde are summarized below.

| Identifier | Value |

| IUPAC Name | 3,5-Difluoro-4-methylbenzaldehyde |

| Molecular Formula | C₈H₆F₂O |

| Molecular Weight | 156.13 g/mol |

| CAS Number | Not assigned or readily available |

The structure of the molecule, illustrated below, is key to understanding its properties.

Caption: 2D structure of 3,5-Difluoro-4-methylbenzaldehyde.

Predicted Physicochemical Properties

In the absence of direct experimental data, physicochemical properties can be estimated based on the contributions of the individual functional groups and their positions on the aromatic scaffold. These predictions are invaluable for initial experimental design, such as selecting appropriate solvents or purification techniques.

| Property | Predicted Value / State | Rationale |

| Physical State | Low-melting solid or liquid | Benzaldehyde is a liquid. The increased molecular weight and polarity from the fluorine atoms may raise the melting point above room temperature. |

| Boiling Point | ~200-220 °C | Higher than benzaldehyde (~179 °C) due to increased molecular weight and polarity. Comparable to other difluorobenzaldehydes. |

| Density | ~1.2 - 1.3 g/mL | Higher than water, consistent with the incorporation of two heavy fluorine atoms into the benzene ring. |

| Solubility | ||

| In Water | Sparingly soluble | The polar aldehyde and fluorine groups may confer slight solubility, but the aromatic ring remains largely hydrophobic. |

| In Organic Solvents | Soluble | Expected to be soluble in common organic solvents like ethanol, acetone, dichloromethane, and ethyl acetate, typical for aromatic aldehydes.[1] |

Spectroscopic Characterization: A Predictive Analysis

Spectroscopy is the cornerstone of structural elucidation. Based on the known effects of its constituent functional groups, we can predict the key features in the NMR, IR, and Mass Spectra of 3,5-Difluoro-4-methylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Aldehydic Proton (-CHO): A singlet (or a narrow triplet due to small long-range coupling to the meta-fluorine atoms) is predicted in the downfield region of δ 9.8 - 10.1 ppm . This significant deshielding is characteristic of aldehyde protons.

-

Aromatic Protons (Ar-H): Two protons are on the aromatic ring at positions 2 and 6. They are chemically equivalent and will appear as a single signal. This signal is expected to be a triplet around δ 7.4 - 7.6 ppm due to coupling with the two adjacent fluorine atoms at positions 3 and 5.

-

Methyl Protons (-CH₃): The three methyl protons are equivalent and will likely appear as a triplet around δ 2.2 - 2.4 ppm . The splitting into a triplet would be caused by coupling to the adjacent fluorine atom at position 3 (and 5, though the effect might be smaller).

-

-

¹³C NMR: The carbon spectrum will show distinct signals, with carbon-fluorine couplings providing crucial structural information.

-

Carbonyl Carbon (C=O): A signal around δ 190 - 193 ppm .

-

Aromatic Carbons (Ar-C):

-

C-F (C3, C5): A doublet with a large one-bond coupling constant (¹JCF) of ~240-250 Hz .

-

C-CH₃ (C4): A triplet due to two-bond coupling to the adjacent fluorine atoms.

-

C-CHO (C1): A triplet due to two-bond coupling to the fluorine atoms.

-

C-H (C2, C6): A doublet of doublets or a triplet due to coupling with the neighboring fluorine atoms.

-

-

Methyl Carbon (-CH₃): A quartet (due to coupling with the three attached protons) that may also show splitting from the adjacent fluorine atoms, appearing around δ 15-20 ppm .

-

-

¹⁹F NMR: This is a powerful technique for fluorinated compounds.[2] A single signal is expected for the two equivalent fluorine atoms. The chemical shift for aromatic fluorines can vary widely, but a value in the range of δ -110 to -130 ppm (relative to CFCl₃) is a reasonable estimate.[3] This signal would likely appear as a multiplet due to coupling with the aromatic and methyl protons.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for key functional groups.[5]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected between 1690-1715 cm⁻¹ . Conjugation with the aromatic ring lowers this frequency compared to aliphatic aldehydes.[6]

-

C-H Stretch (Aldehyde): Two characteristic, medium-intensity bands are predicted near 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter is particularly diagnostic for aldehydes.[7]

-

Aromatic C-H Stretch: A peak just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).[8]

-

Aliphatic C-H Stretch (Methyl): Peaks just below 3000 cm⁻¹ (e.g., 2920-2980 cm⁻¹).

-

Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic bands in the fingerprint region, typically between 1100-1300 cm⁻¹ .

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would provide information on the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z = 156 , corresponding to the molecular weight of C₈H₆F₂O.

-

Key Fragments:

-

[M-1]⁺ (m/z = 155): Loss of the aldehydic hydrogen atom, a common fragmentation for aldehydes.[9]

-

[M-29]⁺ (m/z = 127): Loss of the formyl radical (-CHO), resulting in the stable 3,5-difluoro-4-methylphenyl cation.[10]

-

[M-28]⁺ (m/z = 128): Loss of carbon monoxide (CO) is also a possible fragmentation pathway.[11]

-

Experimental Protocols for Physicochemical Characterization

The following protocols provide robust, step-by-step methods for determining the fundamental physical properties of a novel compound like 3,5-Difluoro-4-methylbenzaldehyde.

Protocol 1: Melting Point Determination (Capillary Method)

This method is used if the compound is a solid at room temperature. It relies on observing the temperature range over which the solid transitions to a liquid. A narrow melting range (0.5-1.5 °C) is indicative of high purity.[12]

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: Ensure the synthesized 3,5-Difluoro-4-methylbenzaldehyde is a fine, dry powder.[13] Press the open end of a glass capillary tube into the powder to collect a small amount.

-

Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom, aiming for a sample height of 2-3 mm.[14]

-

Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.

-

Rapid Pre-heating: If the melting point is unknown, perform a quick determination by heating at a rate of 10-15 °C/min to find an approximate range.

-

Accurate Measurement: Using a fresh sample, heat rapidly to about 15 °C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2 °C/min.[13]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Protocol 2: Boiling Point Determination (Microscale/Capillary Method)

This method is suitable for determining the boiling point of a small quantity of liquid sample.[15] The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[16]

Caption: Workflow for Microscale Boiling Point Determination.

Methodology:

-

Preparation: Add approximately 0.5 mL of liquid 3,5-Difluoro-4-methylbenzaldehyde to a small test tube (e.g., a 75x10 mm tube).

-

Capillary Insertion: Place a standard melting point capillary tube (sealed at one end) into the liquid with the open end down.[17]

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., mineral oil or a heating block).[18]

-

Heating: Heat the bath slowly. As the temperature rises, air trapped in the capillary will expand and exit as slow bubbles.

-

Observation: When the boiling point is reached, the vapor pressure of the liquid will overcome the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tip.[19]

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.[16]

Protocol 3: Qualitative Solubility Assessment

This protocol systematically determines the solubility of the compound in a range of common laboratory solvents, which is critical for reaction setup, extraction, and purification.[20]

Methodology:

-

Setup: Arrange a series of labeled small test tubes, one for each solvent to be tested (e.g., Water, 5% HCl, 5% NaHCO₃, 5% NaOH, Ethanol, Acetone, Dichloromethane, Hexane).[21]

-

Sample Addition: Add approximately 20-30 mg of 3,5-Difluoro-4-methylbenzaldehyde to each tube.

-

Solvent Addition: Add the first solvent (e.g., water) dropwise, up to ~1 mL, agitating the mixture vigorously after each addition.[22]

-

Observation: Record whether the compound is soluble (a clear, homogeneous solution forms), partially soluble, or insoluble.

-

Repeat: Repeat the process for all selected solvents. The acid/base solutions help identify any acidic or basic character of the compound.[23]

Synthesis and Reactivity Considerations

While a detailed synthesis protocol is beyond the scope of this guide, a plausible synthetic route involves the formylation of 1,3-difluoro-2-methylbenzene. Reactions such as the Gattermann-Koch reaction (using CO/HCl with a Lewis acid catalyst)[24][25] or the Vilsmeier-Haack reaction (using a formylating agent like DMF/POCl₃)[26][27][28] are standard methods for introducing an aldehyde group onto an electron-rich aromatic ring.

The reactivity of 3,5-Difluoro-4-methylbenzaldehyde is dictated by its functional groups:

-

Aldehyde Group: Susceptible to nucleophilic attack, allowing for reactions like Wittig olefination, Grignard additions, reductions to an alcohol, and oxidation to a carboxylic acid.

-

Aromatic Ring: The two fluorine atoms are strongly deactivating, making electrophilic aromatic substitution challenging. However, they also activate the ring towards nucleophilic aromatic substitution, particularly at the para-position (C4), should the methyl group be replaced by a suitable leaving group in a related analogue.

Conclusion

3,5-Difluoro-4-methylbenzaldehyde is a compound with high potential for applications in medicinal chemistry and materials science. While direct experimental data on its physical properties are scarce, this guide has provided a robust predictive framework based on established structure-property relationships. The detailed spectroscopic predictions offer a clear roadmap for structural confirmation, and the step-by-step experimental protocols supply the necessary tools for researchers to empirically determine the compound's key physicochemical characteristics. This foundational knowledge is critical for enabling the seamless integration of this promising building block into future research and development endeavors.

References

-

Hilal, S. H., et al. (2003). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

- Bini, L., et al. (2007). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks.

-

Slideshare. (n.d.). Vilsmeier haack rxn. Slideshare. Available at: [Link]

-

Filo. (2025). Mass fragmentation in benzaldehyde. Filo. Available at: [Link]

-

Nouara, Z. (2024). How to determine the solubility of a substance in an organic solvent?. ResearchGate. Available at: [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. GeeksforGeeks. Available at: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Name-Reaction.com. Available at: [Link]

- Unknown. (n.d.).

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT.

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haak Reaction. Organic Chemistry Portal. Available at: [Link]

- Zhang, Y., et al. (2025).

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Filo. (2025). In the Gatterman–Koch reaction, a formyl group (–CHO) is introduced direc... Filo. Available at: [Link]

-

ResearchGate. (2025). Calculating physical properties of organic compounds for environmental modeling from molecular structure. ResearchGate. Available at: [Link]

- University of Calgary. (n.d.).

- Palmer, D. C. (2018). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

JoVE. (2020). Boiling Points. JoVE. Available at: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada. Available at: [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. BYJU'S. Available at: [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). weebly.com.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Scribd. Available at: [Link]

- University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. University of Missouri-St. Louis.

-

Quora. (n.d.). How can benzene turn into toluene?. Quora. Available at: [Link]

-

Scribd. (n.d.). Gattermann Koch Reaction. Scribd. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

- Unknown. (2021). experiment (1)

- Calder, G. V. & Chey, W. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry.

-

Dr. Puspendra Classes. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Available at: [Link]

-

Saunders, C. M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

- BenchChem. (2025). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. BenchChem.

-

University of Colorado Boulder. (n.d.). IR: aldehydes. University of Colorado Boulder. Available at: [Link]

-

Bell, N. G., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

-

Quora. (2023). Which is less reactive between benzaldehyde and methanal toward a nucleophile, and why?. Quora. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

- Bell, N. G., et al. (2022).

-

Semantic Scholar. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Semantic Scholar. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-Methylbenzaldehyde: Properties, Production, and Market Significance. NINGBO INNO PHARMCHEM CO.,LTD..

-

Beilstein Journals. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journals. Available at: [Link]

-

Wikipedia. (n.d.). Toluene. Wikipedia. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 11. scribd.com [scribd.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. byjus.com [byjus.com]

- 18. cdn.juniata.edu [cdn.juniata.edu]

- 19. Video: Boiling Points - Concept [jove.com]

- 20. m.youtube.com [m.youtube.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. researchgate.net [researchgate.net]

- 23. scribd.com [scribd.com]

- 24. Chemicals [chemicals.thermofisher.cn]

- 25. In the Gatterman–Koch reaction, a formyl group (–CHO) is introduced direc.. [askfilo.com]

- 26. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 27. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 28. name-reaction.com [name-reaction.com]

An In-depth Technical Guide to 3,5-Difluoro-4-methylbenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-methylbenzaldehyde, a fluorinated aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, plausible synthetic routes, and prospective applications, particularly in the realm of drug discovery.

Core Molecular Attributes

3,5-Difluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde. The presence of two fluorine atoms and a methyl group on the benzene ring, in conjunction with the reactive aldehyde functionality, makes it a valuable building block in organic synthesis.

Molecular Structure and Weight

The chemical structure of 3,5-Difluoro-4-methylbenzaldehyde consists of a benzaldehyde core substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position.

Chemical Formula: C₈H₆F₂O

Based on its chemical formula, the calculated molecular weight and other key identifiers are summarized in the table below.

| Property | Value |

| Molecular Weight | 156.13 g/mol |

| Exact Mass | 156.03864 amu |

| Elemental Composition | C: 61.55%, H: 3.87%, F: 24.34%, O: 10.25% |

Physicochemical and Spectroscopic Profile

The physicochemical properties of 3,5-Difluoro-4-methylbenzaldehyde are heavily influenced by the electronegativity of the fluorine atoms and the overall substitution pattern on the aromatic ring.

Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for many aromatic aldehydes.[2] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone); sparingly soluble in water. | The aromatic nature and the polarity of the aldehyde group suggest this solubility profile. |

| Boiling Point | Elevated compared to non-fluorinated analogs. | Fluorination often increases boiling points. |

| Lipophilicity (LogP) | Higher than non-fluorinated 4-methylbenzaldehyde. | Fluorine substitution generally increases lipophilicity, a key parameter in drug design.[3] |

Expected Spectroscopic Characteristics

The structural features of 3,5-Difluoro-4-methylbenzaldehyde would give rise to a distinct spectroscopic fingerprint.

-

Infrared (IR) Spectroscopy : A strong carbonyl (C=O) stretching absorption is expected around 1700-1710 cm⁻¹, characteristic of aromatic aldehydes where conjugation lowers the frequency.[4][5] Additionally, characteristic C-H stretching absorptions for the aldehyde proton are anticipated around 2700-2900 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The aldehyde proton (CHO) would appear as a highly deshielded singlet or a finely coupled multiplet in the region of 9.5-10.5 ppm. The aromatic protons would exhibit a distinct splitting pattern due to coupling with the fluorine atoms. The methyl protons would appear as a singlet further upfield.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm.[4][5] The aromatic carbons will show characteristic shifts and C-F coupling constants.

-

Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z 156. Common fragmentation patterns for aromatic aldehydes include the loss of the formyl radical (CHO) or carbon monoxide (CO).[6]

Synthesis Methodologies for Substituted Benzaldehydes

Plausible Synthetic Routes

One potential strategy involves a multi-step synthesis starting from a readily available precursor, such as 3,5-difluorotoluene.

Sources

- 1. 2,3-Difluoro-4-methylbenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic route to 3,5-Difluoro-4-methylbenzaldehyde, a valuable fluorinated aromatic aldehyde with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to offer a detailed rationale for the proposed methodology, grounded in established principles of organic chemistry. The guide includes a step-by-step experimental protocol for the Vilsmeier-Haack formylation of 1,3-difluoro-2-methylbenzene, a discussion of the reaction mechanism, and predicted characterization data. Visual diagrams generated using Graphviz are provided to illustrate the synthetic workflow and key mechanistic steps, ensuring clarity and reproducibility.

Introduction: The Significance of Fluorinated Benzaldehydes

Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 3,5-Difluoro-4-methylbenzaldehyde is a structurally interesting building block that combines the electronic effects of two fluorine atoms with a reactive aldehyde functionality and a methyl group. This combination makes it a promising precursor for the synthesis of novel pharmaceutical intermediates and advanced materials. The strategic placement of the fluorine atoms can influence the reactivity of the aldehyde and the overall electronic nature of the aromatic ring, opening avenues for diverse chemical transformations.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

After careful consideration of various formylation techniques, the Vilsmeier-Haack reaction is proposed as the most effective and regioselective method for the synthesis of 3,5-Difluoro-4-methylbenzaldehyde from the readily available starting material, 1,3-difluoro-2-methylbenzene.

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution reaction.[3][4]

The choice of the Vilsmeier-Haack reaction is predicated on the following considerations:

-

Regioselectivity: The directing effects of the substituents on the 1,3-difluoro-2-methylbenzene ring are crucial. The methyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. The formylation is expected to occur at the position para to the strongly activating methyl group, which is the desired C4 position. The steric hindrance from the adjacent fluorine atoms at the C2 and C6 positions further favors substitution at C4.

-

Reaction Conditions: The Vilsmeier-Haack reaction generally proceeds under mild conditions, which is advantageous for preserving the integrity of the fluorinated aromatic ring.

-

Substrate Suitability: While the fluorine atoms are deactivating, the activating effect of the methyl group is sufficient to promote the electrophilic substitution with the Vilsmeier reagent.

Overall Synthetic Workflow

Caption: A schematic overview of the synthetic workflow for 3,5-Difluoro-4-methylbenzaldehyde.

Detailed Experimental Protocol

This protocol is a model procedure and may require optimization based on laboratory conditions and available equipment.

Materials:

-

1,3-Difluoro-2-methylbenzene (CAS 443-84-5)[5]

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel with vigorous stirring.[6] After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1,3-difluoro-2-methylbenzene (1 equivalent) in anhydrous dichloromethane dropwise at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 40-50 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and water. This will hydrolyze the intermediate iminium salt to the desired aldehyde.[4]

-

Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 3,5-Difluoro-4-methylbenzaldehyde.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Caption: The mechanism of the Vilsmeier-Haack formylation reaction.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride. Subsequent elimination of a dichlorophosphate anion generates the electrophilic chloroiminium ion, which is the active formylating agent.[3]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,3-difluoro-2-methylbenzene attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).

-

Aromatization and Hydrolysis: A proton is lost from the sigma complex to restore the aromaticity of the ring, resulting in the formation of an iminium salt. During the aqueous work-up, this iminium salt is readily hydrolyzed to yield the final product, 3,5-Difluoro-4-methylbenzaldehyde.

Data Presentation: Expected Product Characteristics

The following table summarizes the key properties and predicted spectral data for 3,5-Difluoro-4-methylbenzaldehyde. The spectral data are estimations based on the analysis of similar compounds.[7][8]

| Property | Value |

| Molecular Formula | C₈H₆F₂O |

| Molecular Weight | 156.13 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | (Predicted) ~180-190 °C at atmospheric pressure |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (s, 1H, -CHO), 7.4-7.6 (m, 2H, Ar-H), 2.4 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 191 (-CHO), 160-165 (d, C-F), 130-140 (Ar-C), 110-120 (d, C-F), 20 (-CH₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | (Predicted) -110 to -130 ppm |

| IR (neat, cm⁻¹) | ~2830, 2730 (C-H stretch of aldehyde), ~1700 (C=O stretch), ~1600, 1480 (C=C stretch of aromatic ring), ~1250 (C-F stretch) |

| Mass Spectrometry (EI) | m/z 156 (M⁺), 155 (M-H)⁺, 127 (M-CHO)⁺ |

Conclusion

The synthesis of 3,5-Difluoro-4-methylbenzaldehyde via the Vilsmeier-Haack formylation of 1,3-difluoro-2-methylbenzene represents a robust and regioselective approach to this valuable fluorinated building block. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and characterize this compound. The insights into the reaction mechanism and the rationale behind the chosen synthetic strategy are intended to empower scientists in their efforts to develop novel molecules with potential applications in medicine and materials science.

References

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]

-

Organic Chemistry Data. (n.d.). Formylation - Common Conditions. [Link]

-

Supporting Information. (n.d.). General procedure for the synthesis of benzaldehydes. [Link]

-

4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. (2014). University of Colorado Boulder. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0059965). [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. [Link]

- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

A Technical Guide to the Spectral Characteristics of 3,5-Difluoro-4-methylbenzaldehyde

Introduction

Predicted Spectral Data

The following sections detail the predicted spectral data for 3,5-Difluoro-4-methylbenzaldehyde. These predictions are derived from the analysis of structurally related compounds and foundational spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3,5-Difluoro-4-methylbenzaldehyde, we will consider ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

The proton NMR spectrum is expected to show two distinct signals: one for the aldehydic proton and one for the aromatic protons, in addition to the signal for the methyl group protons.

Table 1: Predicted ¹H NMR Spectral Data for 3,5-Difluoro-4-methylbenzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.6 | Doublet of doublets (dd) or triplet (t) | 2H | Aromatic protons (H-2, H-6) |

| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |

Rationale behind the Predictions:

-

Aldehydic Proton: The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring. Its chemical shift is predicted to be around 9.9 ppm, appearing as a singlet as there are no adjacent protons to couple with.

-

Aromatic Protons: The two aromatic protons at positions 2 and 6 are chemically equivalent due to the symmetry of the molecule. They are expected to resonate in the downfield region, around 7.6 ppm. The coupling with the two adjacent fluorine atoms will likely result in a doublet of doublets or a triplet pattern, depending on the magnitude of the coupling constants.

-

Methyl Protons: The methyl protons are attached to the aromatic ring and will appear as a singlet around 2.3 ppm.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 3,5-Difluoro-4-methylbenzaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehydic carbon (C=O) |

| ~163 (d, J ≈ 250 Hz) | C-F carbons (C-3, C-5) |

| ~135 (t) | Carbonyl-bearing carbon (C-1) |

| ~115 (d) | Aromatic carbons (C-2, C-6) |

| ~125 (t) | Methyl-bearing carbon (C-4) |

| ~14 | Methyl carbon (-CH₃) |

Rationale behind the Predictions:

-

Carbonyl Carbon: The carbonyl carbon of the aldehyde is the most deshielded, with a predicted chemical shift of around 191 ppm.

-

Fluorine-Bearing Carbons: The carbons directly bonded to fluorine (C-3 and C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. Their chemical shift will be significantly downfield due to the electronegativity of fluorine.

-

Aromatic Carbons: The other aromatic carbons will show smaller carbon-fluorine couplings. C-1, C-2, C-4, and C-6 will all be influenced by the fluorine atoms, leading to complex splitting patterns (doublets or triplets).

-

Methyl Carbon: The methyl carbon will be the most upfield signal, appearing around 14 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration may be required for a better signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The acquisition time will be longer than for ¹H NMR due to the lower natural abundance of ¹³C and its longer relaxation times.

The ¹⁹F NMR spectrum is crucial for characterizing fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Spectral Data for 3,5-Difluoro-4-methylbenzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 | Triplet or multiplet | Aromatic fluorines (F-3, F-5) |

Rationale behind the Predictions:

-

The two fluorine atoms are chemically equivalent and will give a single signal.

-

The chemical shift is predicted to be in the typical range for aromatic fluorines, around -110 ppm relative to CFCl₃.

-

The signal will be split by the adjacent aromatic protons, likely resulting in a triplet or a more complex multiplet.

Experimental Protocol for ¹⁹F NMR Spectroscopy:

-

Prepare the sample as for ¹H NMR.

-

Acquire the ¹⁹F NMR spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition times are relatively short.

-

Reference the spectrum to an appropriate fluorine standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for 3,5-Difluoro-4-methylbenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850 and ~2750 | Medium | C-H stretch of the aldehyde |

| ~1700 | Strong | C=O stretch of the aldehyde |

| ~1600, ~1480 | Medium to Strong | C=C stretching of the aromatic ring |

| ~1250 | Strong | C-F stretching |

| ~850 | Strong | C-H out-of-plane bending for substituted benzene |

Rationale behind the Predictions:

-

Aldehyde C-H Stretch: The characteristic doublet for the aldehydic C-H stretch is expected around 2850 and 2750 cm⁻¹.

-

Carbonyl Stretch: A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching of the aromatic aldehyde.

-

Aromatic C=C Stretch: The aromatic ring will show characteristic C=C stretching vibrations in the 1600-1480 cm⁻¹ region.

-

C-F Stretch: A strong band in the region of 1250 cm⁻¹ is expected for the C-F stretching vibration.

Experimental Protocol for IR Spectroscopy:

-

For a solid sample, prepare a KBr pellet or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for 3,5-Difluoro-4-methylbenzaldehyde

| m/z | Relative Intensity | Assignment |

| 156 | High | Molecular ion [M]⁺ |

| 155 | High | [M-H]⁺ |

| 127 | Medium | [M-CHO]⁺ |

| 99 | Medium | [M-CHO-CO]⁺ |

Rationale behind the Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₆F₂O = 156.13 g/mol ).

-

[M-H]⁺ Fragment: A prominent peak at [M-1] is characteristic of aldehydes, resulting from the loss of the aldehydic proton.

-

[M-CHO]⁺ Fragment: Loss of the formyl radical (-CHO) would result in a fragment at m/z 127.

-

Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment could lead to a peak at m/z 99.

Experimental Protocol for Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for a solid or via a GC-MS or LC-MS system.

-

Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Key Structural Relationships

The following diagram illustrates the key proton-fluorine coupling interactions expected in the ¹H NMR spectrum of 3,5-Difluoro-4-methylbenzaldehyde.

Caption: Predicted ¹H-¹⁹F spin-spin coupling in 3,5-Difluoro-4-methylbenzaldehyde.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for 3,5-Difluoro-4-methylbenzaldehyde. The detailed analysis of the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra, grounded in established spectroscopic principles and comparisons with analogous structures, offers a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science. The provided experimental protocols serve as a practical guide for the acquisition of high-quality spectral data for this and related compounds. While the data presented herein is predictive, it establishes a solid foundation for the empirical characterization and identification of 3,5-Difluoro-4-methylbenzaldehyde.

References

- Spectral data for analogous compounds were referenced from publicly available databases such as the Spectral Database for Organic Compounds (SDBS), PubChem, and the NIST Chemistry WebBook. Specific citations for individual data points are not provided as this guide represents a synthesis and prediction based on general chemical principles and data from multiple similar compounds.

solubility of 3,5-Difluoro-4-methylbenzaldehyde in various solvents

An In-Depth Technical Guide to the Solubility of 3,5-Difluoro-4-methylbenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in both biological and chemical systems. Poor solubility can create significant roadblocks in drug discovery, leading to challenges in formulation, bioavailability, and predictable in vitro testing.[1][2] This guide provides a comprehensive technical overview of the solubility of 3,5-Difluoro-4-methylbenzaldehyde, a fluorinated aromatic aldehyde of increasing interest in medicinal chemistry and materials science. We will explore the molecular characteristics governing its solubility, provide a theoretical framework for predicting its behavior in various solvent systems, and detail the authoritative experimental method for its quantitative determination.

Molecular Structure and Physicochemical Profile

A thorough understanding of a molecule's structure is the foundation for predicting its solubility. 3,5-Difluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde with a unique combination of functional groups that collectively define its interactions with solvents.

Key Structural Features:

-

Aromatic Benzene Ring: The core structure is a nonpolar, hydrophobic benzene ring, which tends to favor interactions with other nonpolar molecules.

-

Aldehyde Group (-CHO): This polar group possesses a carbonyl oxygen that is a strong hydrogen bond acceptor. This feature allows for favorable interactions with polar protic solvents.

-

Methyl Group (-CH₃): A nonpolar, electron-donating group that increases the molecule's lipophilicity (fat-solubility) and contributes to van der Waals interactions.

-

Two Fluorine Atoms (-F): Fluorine is the most electronegative element, and the two C-F bonds are highly polarized. The introduction of fluorine into a molecule can have complex effects; it can increase the overall molecular polarity and dipole moment while also enhancing lipophilicity and metabolic stability.[3][4] These atoms are weak hydrogen bond acceptors.

The interplay of these groups suggests that 3,5-Difluoro-4-methylbenzaldehyde will exhibit limited solubility in highly polar solvents like water but will be readily soluble in a range of organic solvents.

Caption: Molecular structure of 3,5-Difluoro-4-methylbenzaldehyde.

Physicochemical Properties Summary

| Property | 3,5-Difluoro-4-methylbenzaldehyde | 4-Methylbenzaldehyde (for comparison) | Source |

| Molecular Formula | C₈H₆F₂O | C₈H₈O | - |

| Molecular Weight | 156.13 g/mol | 120.15 g/mol | [5] |

| Appearance | Expected to be a solid or liquid | Colorless to pale yellow liquid | [6][7] |

| Boiling Point | ~206-208 °C (Predicted for isomers) | 204-205 °C | [7][8][9] |

| LogP (o/w) | ~2.25 (Predicted for isomers) | 2.1 | [5] |

The predicted LogP value, a measure of lipophilicity, is greater than 2, suggesting a preference for non-aqueous environments and predicting low water solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[10] This means that substances with similar intermolecular forces are likely to be miscible.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is governed by London dispersion forces. The large, nonpolar aromatic surface area of 3,5-Difluoro-4-methylbenzaldehyde will interact favorably with these solvents, leading to good solubility.

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone, Dichloromethane): These solvents have strong dipoles but do not donate hydrogen bonds. The highly polarized aldehyde group and C-F bonds of the solute will engage in strong dipole-dipole interactions with these solvents, resulting in high solubility.

-

In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. While the aldehyde oxygen can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. The dominant hydrophobic character of the aromatic ring and methyl group will limit its miscibility, especially in water.[7][11] Solubility in alcohols like ethanol will be moderate, as their alkyl chains provide some nonpolar character to solvate the ring.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Low / Sparingly Soluble | Hydrophobic character of the aromatic ring and methyl group dominates. Limited H-bonding. |

| Methanol, Ethanol | Moderate | H-bond acceptance by aldehyde oxygen; alkyl chain of alcohol solvates the aromatic ring. | |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions between the solvent and the polar C=O and C-F bonds. |

| Dichloromethane, Chloroform | High | Favorable dipole-dipole and dispersion forces. | |

| Nonpolar | Toluene, Diethyl Ether | High | "Like dissolves like"; dominated by London dispersion forces and favorable pi-stacking (Toluene). |

| Hexane, Cyclohexane | Moderate to High | Favorable dispersion forces, though the molecule's polarity may slightly limit miscibility compared to Toluene. |

Gold Standard for Experimental Solubility Determination: The Shake-Flask Method

While predictions are invaluable, definitive solubility data must be obtained experimentally. The Shake-Flask method is universally regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility.[12][13] This method measures the maximum concentration of a compound in a solvent when the system has reached a stable equilibrium between the dissolved and undissolved solid forms.[14]

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is a synthesized standard procedure for determining the thermodynamic solubility of a solid compound.[12][15][16]

1. Materials and Equipment:

-

Test Compound: Solid 3,5-Difluoro-4-methylbenzaldehyde

-

Solvents: High-purity solvents of interest (e.g., phosphate-buffered saline pH 7.4, ethanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator within a temperature-controlled incubator (e.g., 37°C for biorelevant studies)[14]

-

Centrifuge or filtration apparatus (e.g., syringe filters with low-binding membranes, 0.45 µm pore size)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

-

Calibrated analytical balance and pipettes

2. Procedure:

-

Preparation: Add an excess amount of the solid test compound to a pre-labeled vial. The amount should be sufficient to ensure a solid phase remains at the end of the experiment, visually confirming saturation.[12] For example, add 2-5 mg of compound to 1 mL of the selected solvent.

-

Equilibration: Tightly cap the vials and place them in the incubator shaker. Agitate the samples at a constant speed (e.g., 150-250 rpm) and controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This period is typically 24 to 72 hours. For poorly soluble compounds, longer times may be necessary.[16]

-

Phase Separation: After incubation, allow the vials to rest to let the excess solid settle. Carefully separate the saturated supernatant (the liquid portion) from the undissolved solid. This is critically important and can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) and carefully pipette the supernatant.

-

Filtration: Withdraw the suspension with a syringe and pass it through a chemically compatible filter (e.g., PTFE or PVDF) into a clean vial.[15] Discard the initial few drops of filtrate to avoid adsorption artifacts.

-

-

Quantification: Prepare a dilution series of the saturated supernatant in a suitable mobile phase or solvent. Analyze these samples using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the compound in the saturated supernatant. This concentration is the equilibrium solubility.

Impact on Research and Development

-

Medicinal Chemistry: The fluorination of benzaldehyde derivatives is a common strategy to enhance metabolic stability and binding affinity.[4][17] However, this often comes at the cost of aqueous solubility. Understanding this trade-off is essential for lead optimization.

-

Process Chemistry: Efficient synthesis and purification rely on appropriate solvent selection. The high solubility of 3,5-Difluoro-4-methylbenzaldehyde in common organic solvents facilitates its use in reactions, while its lower solubility in nonpolar solvents like hexanes might be exploited for purification via crystallization.

-

Formulation Science: For a compound with low aqueous solubility to become a viable drug, advanced formulation strategies such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions may be required to improve its dissolution rate and bioavailability.

Safety and Handling

Based on data for structurally related fluorinated and methylated benzaldehydes, 3,5-Difluoro-4-methylbenzaldehyde should be handled with care.

-

Hazards: It is expected to cause skin and eye irritation and may cause respiratory irritation.[18][19][20]

-

Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20] Avoid breathing vapors or dust. Wash hands thoroughly after handling.

Conclusion

3,5-Difluoro-4-methylbenzaldehyde is a molecule with a complex solubility profile dictated by the competing influences of its hydrophobic aromatic core and its polar functional groups. Its solubility is predicted to be low in aqueous media but high in a wide range of common polar aprotic and nonpolar organic solvents. This profile makes it well-suited for organic synthesis but presents a predictable challenge for pharmaceutical development that must be addressed through careful formulation. For all critical applications, the theoretical predictions laid out in this guide must be confirmed through rigorous experimental measurement, for which the Shake-Flask equilibrium method remains the definitive standard.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. Available from: [Link]

-

National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Available from: [Link]

-

Biorelevant.com. Describes equilibrium solubility of a drug substance. Available from: [Link]

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link unavailable)

-

Scribd. Procedure For Determining Solubility Of Organic Compounds. Available from: [Link]

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. (Link unavailable)

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available from: [Link]

-

SciELO. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Available from: [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Available from: [Link]

-

PubChem. 3-Fluoro-4-methylbenzaldehyde. Available from: [Link]

-

MDPI. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Available from: [Link]

-

ResearchGate. (2025). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Available from: [Link]

- Unknown Source. Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (Link unavailable)

-

Beilstein Journal of Organic Chemistry. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Available from: [Link]

-

National Institutes of Health (NIH). (2020). Importance of Fluorine in Benzazole Compounds. Available from: [Link]

-

Solubility of Things. p-Tolualdehyde - Solubility. Available from: [Link]

-

PubChem. 4-Methylbenzaldehyde. Available from: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. BJOC - Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups [beilstein-journals.org]

- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 104-87-0: 4-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chem.ws [chem.ws]

- 11. Page loading... [wap.guidechem.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. tandfonline.com [tandfonline.com]

- 14. biorelevant.com [biorelevant.com]

- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. scielo.br [scielo.br]

- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 18. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. downloads.ossila.com [downloads.ossila.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 3,5-Difluoro-4-methylbenzaldehyde for Research and Development

This guide provides an in-depth technical overview of 3,5-Difluoro-4-methylbenzaldehyde, a key aromatic aldehyde intermediate, for researchers, scientists, and professionals in drug development. We will delve into its commercial sourcing, quality assessment, handling protocols, and synthetic utility.

Introduction to 3,5-Difluoro-4-methylbenzaldehyde

3,5-Difluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₈H₆F₂O. Its structure, featuring a benzene ring with two fluorine atoms and a methyl group ortho and para to the aldehyde functional group, makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the aldehyde group and influences the overall electronic properties of the molecule.

Key Identifiers:

-

CAS Number: 184569-01-3

-

Molecular Formula: C₈H₆F₂O

-

Molecular Weight: 156.13 g/mol

The strategic placement of fluorine atoms can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate, making fluorinated intermediates like 3,5-Difluoro-4-methylbenzaldehyde highly sought after in drug discovery programs.

Commercial Suppliers and Procurement

The reliable sourcing of high-purity starting materials is a critical first step in any research endeavor. Several reputable chemical suppliers offer 3,5-Difluoro-4-methylbenzaldehyde.

Table 1: Key Commercial Suppliers of 3,5-Difluoro-4-methylbenzaldehyde

| Supplier | Product/Catalog Number | Reported Purity |

| Sigma-Aldrich | AMBH93D53758 | Information available upon request[1] |

| BLD Pharmatech | BD563916 | Information available upon request[2][3] |

| Accela ChemBio Inc. | SY346733 | ≥95%[4] |

| Ambeed, Inc. | A393043 | 97%[5] |

| Fluorochem | --- | 98%[6] |

| Apollo Scientific | --- | Information available upon request[7] |

| Jizhi Biochemical | --- | 97%[8] |

| Tianjin Xinshengjiahe Science & Technology | --- | Information available upon request[9] |

Note: Availability and purity may vary. It is essential to contact the supplier for the most current information.

Quality Considerations and Due Diligence

The purity and integrity of a chemical reagent are paramount for the reproducibility and success of experimental work. When procuring 3,5-Difluoro-4-methylbenzaldehyde, the following considerations are crucial:

The Importance of the Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is a document that verifies a chemical substance meets its predetermined specifications.[10] It is an indispensable tool for quality assurance.[10] For every batch of 3,5-Difluoro-4-methylbenzaldehyde procured, a CoA should be requested and reviewed. Key information to scrutinize on a CoA includes:

-

Product Identification: Confirms the name, CAS number, and lot number.

-

Physical and Chemical Properties: Such as appearance, melting point, and boiling point.

-

Purity Data: Typically determined by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Spectroscopic Data: Confirmatory data from Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS).

-

Date of Manufacture and Expiry: Ensures the reagent is within its stable shelf life.

The CoA serves as a guarantee of quality from the supplier and is a critical component of laboratory documentation, especially in regulated environments like those governed by Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP).[11]

Understanding Chemical Purity Grades

Chemicals are available in various purity grades, and selecting the appropriate grade is essential for both scientific validity and cost-effectiveness.[5]

-

ACS Grade: Meets or exceeds the purity standards set by the American Chemical Society (ACS). This is a high-purity grade suitable for most analytical and research applications.[2][6][12]

-

Reagent Grade: Generally equivalent to ACS grade and is suitable for many laboratory and analytical uses.[2][6]

-

USP Grade: Meets the standards of the United States Pharmacopeia, suitable for pharmaceutical and medicinal applications.[2][6]

-

Technical Grade: A grade of good quality used for commercial and industrial purposes, but may contain impurities.[2][6]

For most research and drug development applications, ACS or Reagent grade 3,5-Difluoro-4-methylbenzaldehyde is recommended to ensure minimal interference from impurities.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the quality of 3,5-Difluoro-4-methylbenzaldehyde and to ensure laboratory safety.

Safety Precautions

As with all chemical reagents, a thorough review of the Safety Data Sheet (SDS) is mandatory before handling. General safety precautions for aromatic aldehydes include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Storage Conditions

Aromatic aldehydes can be susceptible to oxidation. Benzaldehyde, for instance, can be easily oxidized to benzoic acid by air at room temperature.[1] To ensure the stability and longevity of 3,5-Difluoro-4-methylbenzaldehyde:

-

Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

-

Cool and Dry: Keep the container tightly sealed and store in a cool, dry place away from direct sunlight and heat sources.

-

Avoid Contamination: Use clean, dry spatulas and glassware when handling to prevent contamination.

Some aliphatic aldehydes are known to polymerize over time, especially if exposed to acidic impurities.[13] While this is less common for aromatic aldehydes, it is good practice to monitor for any changes in the physical appearance of the material.

Application Note: Utility in Organic Synthesis

3,5-Difluoro-4-methylbenzaldehyde is a versatile intermediate in organic synthesis. The aldehyde functional group can undergo a wide range of chemical transformations.

Oxidation to Carboxylic Acid

A common and important reaction of benzaldehydes is their oxidation to the corresponding carboxylic acid. This can be achieved using a variety of oxidizing agents. The resulting 3,5-Difluoro-4-methylbenzoic acid is a precursor to the highly reactive 3,5-Difluoro-4-methylbenzoyl chloride, a key reagent for introducing the 3,5-difluoro-4-methylbenzoyl moiety into molecules.[14]

Caption: Synthetic pathway from 3,5-Difluoro-4-methylbenzaldehyde to the corresponding benzoyl chloride.

Other Synthetic Transformations

The aldehyde group of 3,5-Difluoro-4-methylbenzaldehyde can participate in a variety of other classical organic reactions, including:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To create substituted styrenes.

-

Grignard and Organolithium Additions: To generate secondary alcohols.

-